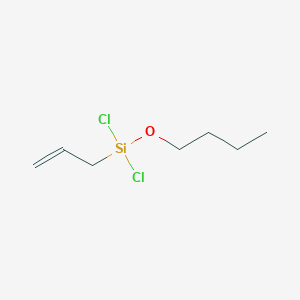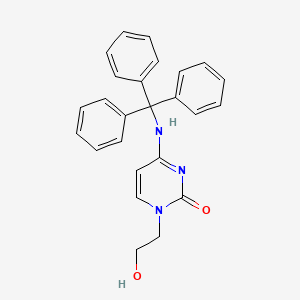![molecular formula C17H18O3S B14262121 ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene CAS No. 168431-27-4](/img/structure/B14262121.png)
({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene: is an organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a but-3-en-2-yl group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene typically involves multiple steps, including the formation of the benzenesulfonyl group and the attachment of the but-3-en-2-yl group to the benzene ring. Common reagents used in these reactions include sulfonyl chlorides, alkenes, and catalysts such as palladium or platinum. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of the benzenesulfonyl group to a sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions due to its reactive functional groups.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The but-3-en-2-yl group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Acetylacetone: Another compound with similar reactivity, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness: ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
168431-27-4 |
|---|---|
Molekularformel |
C17H18O3S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
[(2S)-4-(benzenesulfonyl)but-3-en-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C17H18O3S/c1-15(20-14-16-8-4-2-5-9-16)12-13-21(18,19)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
DUUPSGVKWVOIJG-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@@H](C=CS(=O)(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C=CS(=O)(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



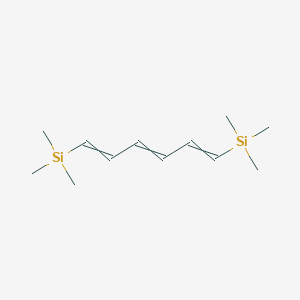
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

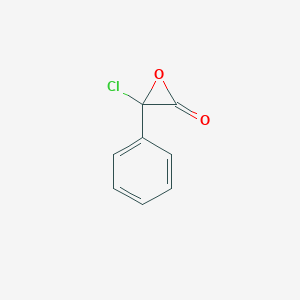
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
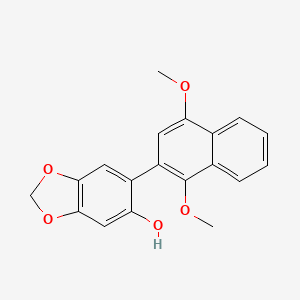

![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
